molecular formula C13H21Cl2NO3 B4646748 1-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride

1-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride

Cat. No.: B4646748
M. Wt: 310.21 g/mol
InChI Key: SZGSLRNDJIMFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride, also known as CEIBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have suggested that this compound can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Additionally, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, suppression of inflammation, and reduction of oxidative stress. Studies have also suggested that this compound can improve glucose tolerance and insulin sensitivity, indicating its potential as a therapeutic agent for metabolic disorders such as diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride in lab experiments is its high potency and selectivity for specific targets. Additionally, this compound has been found to have good solubility and stability, making it suitable for various experimental conditions. However, one of the limitations of using this compound is its relatively high cost compared to other chemical compounds.

Future Directions

There are several future directions for the scientific research of 1-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride. One potential area of investigation is its use in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential targets. Furthermore, the development of novel delivery systems for this compound could enhance its bioavailability and therapeutic potential. Overall, the scientific research of this compound holds great promise for the development of new therapeutic strategies for various diseases and conditions.

Scientific Research Applications

1-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. Studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to have potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

1-[(5-chloro-2-ethoxy-3-methoxyphenyl)methylamino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO3.ClH/c1-4-18-13-10(8-15-7-9(2)16)5-11(14)6-12(13)17-3;/h5-6,9,15-16H,4,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGSLRNDJIMFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Cl)CNCC(C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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